Benzo[k]fluoranthene-1,2,3,4,5,6,7,8,9,10,11,12-d12
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Overview
Description
Benzo[k]fluoranthene-1,2,3,4,5,6,7,8,9,10,11,12-d12, also known as Benzo[k]fluoranthene, is an organic compound with the chemical formula C20H12 . It is classified as a polycyclic aromatic hydrocarbon (PAH) and forms pale yellow needles or crystals . It is poorly soluble in most solvents . It is produced during the incomplete combustion of hydrocarbons or coal .
Molecular Structure Analysis
The molecular structure of Benzo[k]fluoranthene is available as a 2D Mol file or as a computed 3D SD file . The 3D structure may be viewed using Java or Javascript .Physical And Chemical Properties Analysis
Benzo[k]fluoranthene has a molecular weight of 252.3093 . It forms pale yellow needles or crystals and is poorly soluble in most solvents . It has a melting point of 215-217 °C . It is soluble in 95% ethanol, DMSO, acetone, and toluene, but less soluble in water and methanol .Scientific Research Applications
Synthetic Organic Chemistry
Benzo[k]fluoranthene-1,2,3,4,5,6,7,8,9,10,11,12-d12, as a subclass of polycyclic aromatic hydrocarbons (PAHs), has attracted significant attention in synthetic organic chemistry . It’s used in the synthesis of fluoranthene derivatives .
Materials Science
This compound has found a plethora of applications in materials science . Its interesting photophysical and fluorescence properties make it a valuable component in the development of new materials .
Organic Electronics
In the field of organic electronics, benzo[k]fluoranthene-1,2,3,4,5,6,7,8,9,10,11,12-d12 is used due to its unique properties . Its incorporation into electronic devices can enhance their performance .
Analytical Studies
Benzo[k]fluoranthene-1,2,3,4,5,6,7,8,9,10,11,12-d12 is used in analytical studies for the detection of carbon black mutagenicity . This makes it a valuable tool in environmental and health-related research.
Synthesis of Natural Products
This compound is also used in the total syntheses of natural products featuring the benzo[j]fluoranthene skeleton . This includes the synthesis of fungal natural products .
Development of Synthetic Methods
Researchers are interested in the development of synthetic methods towards fluoranthenes . Benzo[k]fluoranthene-1,2,3,4,5,6,7,8,9,10,11,12-d12 plays a crucial role in these developments .
Safety and Hazards
Mechanism of Action
Target of Action
Benzo[k]fluoranthene-1,2,3,4,5,6,7,8,9,10,11,12-d12 is a variant of Benzo[k]fluoranthene , which is a polycyclic aromatic hydrocarbon (PAH)
Mode of Action
It is known that pahs can intercalate into dna, disrupting its structure and function . They can also form reactive metabolites that can bind to DNA and proteins, leading to mutations and cellular damage .
Biochemical Pathways
Pahs are known to be metabolized by the cytochrome p450 enzyme system, leading to the formation of reactive metabolites . These metabolites can then interact with DNA and proteins, potentially leading to mutations and cellular damage .
Pharmacokinetics
Pahs are generally lipophilic and can accumulate in fatty tissues . They are metabolized by the liver and excreted in the bile .
Result of Action
Exposure to pahs can lead to a variety of adverse health effects, including cancer, due to their ability to damage dna and disrupt normal cellular processes .
Action Environment
The action of Benzo[k]fluoranthene-1,2,3,4,5,6,7,8,9,10,11,12-d12 can be influenced by various environmental factors. For instance, the presence of oxygen can affect the amount of Benzo[k]fluoranthene emitted . Furthermore, the compound’s fluorescence properties can be affected by the environment, showing strong fluorescence with large Stokes shifts in the solid state .
properties
IUPAC Name |
1,2,3,4,5,6,7,8,9,10,11,12-dodecadeuteriobenzo[k]fluoranthene |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H12/c1-2-6-15-12-19-17-10-4-8-13-7-3-9-16(20(13)17)18(19)11-14(15)5-1/h1-12H/i1D,2D,3D,4D,5D,6D,7D,8D,9D,10D,11D,12D |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HAXBIWFMXWRORI-AQZSQYOVSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C3C4=CC=CC5=C4C(=CC=C5)C3=CC2=C1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C2C(=C3C4=C(C(=C(C5=C4C(=C(C(=C5[2H])[2H])[2H])C3=C(C2=C1[2H])[2H])[2H])[2H])[2H])[2H])[2H])[2H] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H12 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Benzo[k]fluoranthene-d12 |
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